molecular formula C13H10Cl2N2O2 B2499874 2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate CAS No. 338421-28-6

2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate

Cat. No.: B2499874
CAS No.: 338421-28-6
M. Wt: 297.14
InChI Key: KVWGWLYVGGZBSZ-UHFFFAOYSA-N
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Description

Historical Discovery and Initial Characterization

The discovery and characterization of 2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate emerged from the broader investigation of pyrimidine derivatives that began in the late 19th century. The systematic study of pyrimidines was initiated in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and Pinner first proposed the name "pyrimidin" in 1885. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, by conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The specific compound 2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate was first documented in chemical databases with the Chemical Abstracts Service registry number 338421-28-6, and its structure was computationally characterized using modern computational chemistry methods. The compound's initial characterization involved determination of its molecular structure through spectroscopic analysis and computational modeling, revealing the ester linkage between the 2,6-dimethylpyrimidin-4-yl moiety and the 2,4-dichlorobenzoic acid component.

The International Union of Pure and Applied Chemistry name for this compound, (2,6-dimethylpyrimidin-4-yl) 2,4-dichlorobenzoate, reflects its structural composition consisting of a pyrimidine ring system substituted with methyl groups at positions 2 and 6, connected via an ester bond to a benzoic acid derivative containing chlorine substituents at the 2 and 4 positions. The compound has been assigned various identifier codes including the Simplified Molecular Input Line Entry System notation and International Chemical Identifier strings for computational and database purposes.

Significance in Heterocyclic Chemistry

The significance of 2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate in heterocyclic chemistry stems from its unique structural features that exemplify the versatility of pyrimidine-based compounds. Pyrimidine, an aromatic heterocyclic organic compound similar to pyridine, contains nitrogen atoms at positions 1 and 3 in the ring, making it one of the three diazines alongside pyrazine and pyridazine. The pyrimidine ring system has wide occurrence in nature as substituted and ring fused compounds and derivatives, including nucleotides cytosine, thymine and uracil, thiamine (vitamin B1) and alloxan.

The compound represents an important class of heterocyclic esters that demonstrate the potential for combining different aromatic systems through ester linkages. The pyrimidine moiety in this compound exhibits aromatic character with a six-membered ring containing two nitrogen atoms, which contributes to its electronic properties and potential for intermolecular interactions. The presence of methyl substituents at positions 2 and 6 of the pyrimidine ring provides steric hindrance and electronic effects that influence the compound's reactivity and stability.

The dichlorobenzoate portion of the molecule introduces additional complexity through the presence of electron-withdrawing chlorine substituents. These halogen atoms significantly affect the electronic distribution within the aromatic system and can participate in various non-covalent interactions. The combination of these structural elements creates a compound with unique properties that make it valuable for studying structure-activity relationships in heterocyclic chemistry.

Property Value Method of Determination
Molecular Formula C₁₃H₁₀Cl₂N₂O₂ Computational Analysis
Molecular Weight 297.13 g/mol PubChem Calculation
Chemical Abstracts Service Number 338421-28-6 Registry Assignment
International Union of Pure and Applied Chemistry Name (2,6-dimethylpyrimidin-4-yl) 2,4-dichlorobenzoate Systematic Nomenclature

Role in Pyrimidine Derivative Research

2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate plays a significant role in pyrimidine derivative research as both a synthetic intermediate and a model compound for studying the chemical behavior of substituted pyrimidines. Research into pyrimidine derivatives has demonstrated their importance in various fields, including pharmaceutical chemistry, agricultural chemistry, and materials science. The compound serves as a representative example of how pyrimidine rings can be functionalized through ester formation with aromatic carboxylic acids.

The research applications of this compound extend to the study of structure-activity relationships in heterocyclic systems. The specific substitution pattern of methyl groups on the pyrimidine ring, combined with the chlorinated benzoate moiety, provides researchers with opportunities to investigate how different substituents affect the electronic properties and reactivity of the overall molecule. This type of systematic structural variation is crucial for understanding the fundamental principles governing heterocyclic chemistry.

Studies involving related pyrimidine derivatives have shown their utility in the synthesis of more complex heterocyclic systems. For example, research has demonstrated the synthesis of aryloxy-phenoxy propionate compounds incorporating 4,6-disubstituted pyrimidine moieties, where compounds containing 4,6-dimethoxypyrimidin-2-yl or 4,6-dimethylpyrimidin-2-yl groups showed promising biological activities. These findings highlight the importance of pyrimidine-containing compounds in medicinal chemistry research.

The compound also serves as a valuable building block for the development of more sophisticated heterocyclic architectures. Research has shown that pyrimidine derivatives can undergo various chemical transformations, including nucleophilic substitution reactions, cycloaddition reactions, and coupling reactions, making them versatile intermediates in synthetic chemistry. The ester functionality in 2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate provides additional synthetic opportunities, as esters can be hydrolyzed, reduced, or subjected to various other transformations.

Furthermore, the compound contributes to the understanding of heterocyclic aromaticity and electronic effects. The pyrimidine ring system exhibits aromatic character with delocalized pi electrons, and the presence of nitrogen atoms affects the electron density distribution within the ring. Studies of such compounds help researchers understand how heteroatoms influence aromatic stability and reactivity patterns.

Research Application Specific Use Reference Context
Synthetic Intermediate Building block for complex heterocycles Heterocyclic synthesis studies
Structure-Activity Studies Model compound for substituent effects Electronic property investigations
Aromatic System Analysis Investigation of heterocyclic aromaticity Fundamental chemistry research
Ester Chemistry Research Study of ester formation and reactions Synthetic methodology development

Properties

IUPAC Name

(2,6-dimethylpyrimidin-4-yl) 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-7-5-12(17-8(2)16-7)19-13(18)10-4-3-9(14)6-11(10)15/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWGWLYVGGZBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate involves several steps. One common method includes the reaction of 2,6-dimethyl-4-pyrimidinol with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate has been investigated for its potential use in drug development. Its structure is conducive to the synthesis of various therapeutic agents.

Case Study: Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit antimicrobial properties. A study demonstrated that modifications of the pyrimidine ring can enhance the efficacy against specific bacterial strains, suggesting that 2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate could serve as a scaffold for developing new antibiotics .

Agrochemical Applications

This compound is also explored in agriculture for its potential as a pesticide or herbicide. Its chlorinated benzene moiety contributes to its biological activity.

Case Study: Herbicidal Activity

In a comparative study, various pyrimidine derivatives were tested for herbicidal activity. The results indicated that compounds similar to 2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate exhibited significant herbicidal effects against common weeds, highlighting its potential application in crop protection .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

Research indicates that incorporating pyrimidine derivatives into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant in creating materials for high-performance environments .

Data Table: Comparison of Applications

Application AreaSpecific UseKey Findings
PharmaceuticalsAntimicrobial agentsEnhanced efficacy against bacterial strains
AgrochemicalsHerbicidesSignificant activity against common weeds
Material SciencePolymer additivesImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Key Differences:

Substituent Positioning : The target compound features methyl groups at positions 2 and 6 of the pyrimidine ring, whereas pirimicarb has methyl groups at positions 5 and 2. This alters steric and electronic properties, influencing target specificity.

Functional Groups : The 2,4-dichlorobenzenecarboxylate ester in the target compound contrasts with pirimicarb’s dimethylcarbamate group, which is critical for its insecticidal activity via carbamate-mediated enzyme inhibition .

Applications : While pirimicarb is a commercial insecticide (tolerances revoked in some regions due to regulatory changes ), the target compound is investigated for therapeutic anti-inflammatory effects .

Anti-Inflammatory and Antioxidant Activity

In the 2022 ALI study, Bronco T—containing derivatives of 2,6-dimethyl-4-pyrimidinyl groups—reduced mortality in rats by 40% compared to untreated controls. Key findings included:

  • COX-2 mRNA suppression : 2.5-fold downregulation vs.油酸组 .
  • TNF-α reduction : 58% decrease in serum levels.
  • Oxidative stress mitigation : SOD and catalase activity preserved, comparable to dexamethasone .

Contrast with Pirimicarb’s Toxicity Profile

Pirimicarb’s carbamate group enables acetylcholinesterase inhibition, causing neurotoxicity in insects. However, its mammalian toxicity is low (LD₅₀ > 500 mg/kg in rats), though regulatory revocations suggest unresolved safety concerns . In contrast, the target compound’s dichlorobenzenecarboxylate ester may confer lower acute toxicity, as evidenced by its safe use in preclinical herbal formulations .

Biological Activity

2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate (CAS Number: 338421-28-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and various biological effects based on recent research findings.

  • Molecular Formula : C13H10Cl2N2O2
  • Molecular Weight : 297.14 g/mol
  • Purity : >90% .

Synthesis

The synthesis of 2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate typically involves the reaction of pyrimidine derivatives with dichlorobenzenecarboxylic acids. The process requires careful control of reaction conditions to ensure high yield and purity.

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrimidine compounds, including derivatives similar to 2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate, it was found that these compounds displayed effective inhibition against a range of bacterial strains .

Antitumor Activity

Pyrimidine derivatives are also recognized for their antitumor activity. A case study involving the evaluation of several pyrimidine compounds demonstrated that certain structural modifications could enhance cytotoxic effects against cancer cell lines. The specific role of the dichlorobenzene moiety in enhancing this activity is an area of ongoing research .

Anti-inflammatory Effects

In vitro studies have shown that compounds with a pyrimidine base can modulate inflammatory responses. For instance, the introduction of specific functional groups at the 4-position of the pyrimidine ring has been linked to reduced production of pro-inflammatory cytokines in cell culture models .

Structure-Activity Relationship (SAR)

The biological activities of compounds like 2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate can be significantly influenced by their structural features. Key aspects include:

  • Pyrimidine Ring : Essential for biological activity due to its role in nucleic acid interactions.
  • Dichlorobenzene Moiety : Influences lipophilicity and biological target interaction.
  • Dimethyl Substituents : May enhance solubility and bioavailability.

Research Findings Summary

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains
Antitumor ActivityEnhanced cytotoxicity in modified pyrimidine derivatives
Anti-inflammatory EffectsReduced cytokine production in vitro

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate to improve yield and purity?

  • Methodology : Use orthogonal protection strategies for reactive groups (e.g., pyrimidinyl hydroxyl and carboxylate functionalities) to minimize side reactions. Optimize reaction parameters (temperature, solvent polarity, and catalyst loading) via iterative Design of Experiments (DoE). Monitor intermediates using TLC or HPLC with UV detection at 254 nm. Purify via recrystallization in ethanol/water mixtures or silica gel chromatography with ethyl acetate/hexane gradients .

Q. What analytical techniques are most reliable for characterizing 2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate?

  • Methodology : Combine hyphenated techniques:

  • LC-MS : Use a C18 column with a 0.1% formic acid/acetonitrile gradient (5–95% over 20 min) and electrospray ionization (ESI+) to confirm molecular ion peaks.
  • NMR : Assign protons and carbons via 1H^1 \text{H}- and 13C^13\text{C}-NMR in deuterated DMSO or CDCl3_3, focusing on pyrimidinyl (δ 8.2–8.5 ppm) and dichlorophenyl (δ 7.3–7.6 ppm) regions.
  • IR : Validate ester carbonyl stretches (C=O at ~1720 cm1^{-1}) and pyrimidinyl ring vibrations (1590–1610 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Methodology : Conduct stress testing by exposing the compound to:

  • Thermal degradation : 40–80°C for 24–72 hours.
  • Hydrolytic conditions : pH 3, 7, and 9 buffers at 37°C.
  • Photolytic stress : UV light (254 nm) for 48 hours.
    Analyze degradation products via HPLC-DAD and compare retention times/purity against fresh samples. Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in biological systems?

  • Methodology :

  • In vitro : Perform dose-response assays (IC50_{50}/EC50_{50}) with enzyme targets (e.g., kinases or esterases) using fluorescence-based substrates. Validate specificity via competitive inhibition studies.
  • In vivo : Use randomized block designs (as in ) to control for biological variability. Employ CRISPR-Cas9 knockouts or siRNA silencing to confirm target engagement .
  • Molecular docking : Simulate binding interactions using AutoDock Vina with PyMOL visualization, focusing on hydrogen bonding with pyrimidinyl N-atoms and hydrophobic interactions with dichlorophenyl groups.

Q. How can researchers evaluate the environmental fate of 2,6-Dimethyl-4-pyrimidinyl 2,4-dichlorobenzenecarboxylate?

  • Methodology : Follow the INCHEMBIOL framework ():

  • Abiotic transformations : Test hydrolysis (pH 3–9), photolysis (simulated sunlight), and adsorption to soil/water matrices.
  • Biotic degradation : Incubate with microbial consortia (e.g., activated sludge) under aerobic/anaerobic conditions.
  • Analytical tools : Quantify metabolites via LC-HRMS (Q-TOF) with isotopic labeling (e.g., 13C^{13}\text{C}) to track degradation pathways .

Q. What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability (Cmax_{\text{max}}/AUC) via LC-MS/MS after oral/intravenous administration.
  • Metabolite screening : Identify active/inactive metabolites using hepatic microsomes or S9 fractions.
  • Controlled variables : Replicate the split-split plot design () to isolate confounding factors (e.g., metabolism, tissue distribution) .

Q. How can researchers investigate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Synthetic modifications : Introduce substituents (e.g., halogenation at pyrimidinyl C-5 or ester group alkylation) and compare bioactivity.
  • 3D-QSAR : Build CoMFA/CoMSIA models using SYBYL-X, correlating steric/electrostatic fields with IC50_{50} values.
  • Crystallography : Co-crystallize derivatives with target proteins (if available) to validate docking predictions .

Q. What advanced techniques identify degradation products in complex matrices (e.g., soil or biological fluids)?

  • Methodology :

  • Non-targeted screening : Use SWATH-MS or ion mobility spectrometry to detect unknown metabolites.
  • Isotope labeling : Synthesize 13C^{13}\text{C}-labeled analogs to trace fragmentation patterns in HRMS.
  • Statistical validation : Apply PCA or OPLS-DA to distinguish degradation signals from background noise .

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